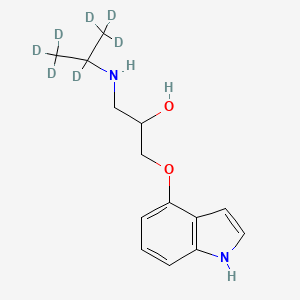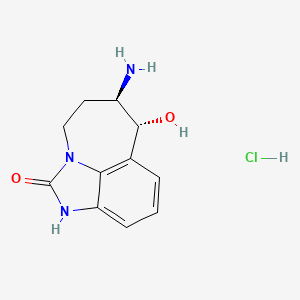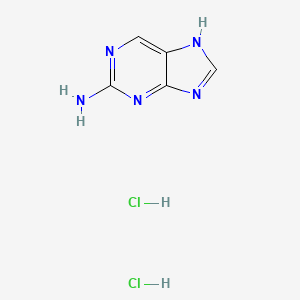![molecular formula C15H11ClO3S B564697 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid CAS No. 107572-09-8](/img/structure/B564697.png)
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid is an organic compound with the molecular formula C15H11ClO3S It is a derivative of phenylpyruvic acid, characterized by the presence of a chlorophenylthio group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid can be achieved through several methods. One common approach involves the condensation of benzaldehyde and glycine derivatives to form phenylazlactone, which is then hydrolyzed under acidic or basic conditions . Another method involves the double carbonylation of benzyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpyruvic acid: A simpler analog without the chlorophenylthio group.
3-Phenyllactic acid: An organic acid with antimicrobial properties.
[o-(p-Chlorophenylthio)phenyl]acetic acid: A structurally similar compound with an acetic acid moiety.
Uniqueness
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
107572-09-8 |
|---|---|
Molekularformel |
C15H11ClO3S |
Molekulargewicht |
306.76 |
IUPAC-Name |
3-[2-(4-chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C15H11ClO3S/c16-11-5-7-12(8-6-11)20-14-4-2-1-3-10(14)9-13(17)15(18)19/h1-8H,9H2,(H,18,19) |
InChI-Schlüssel |
PTYQQECJWQLENO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)SC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
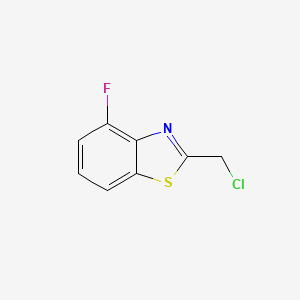
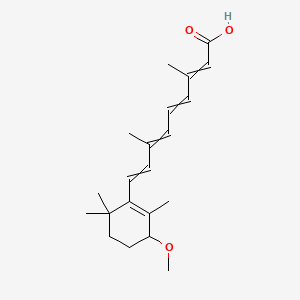
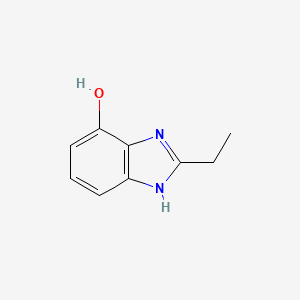

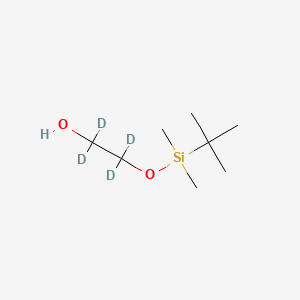
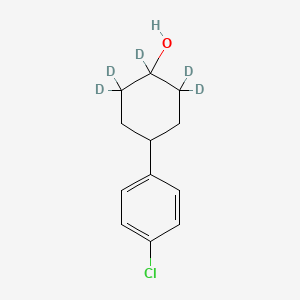
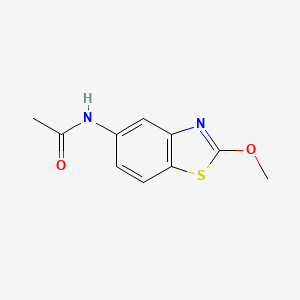
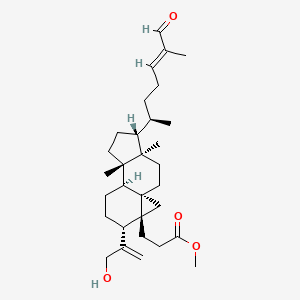
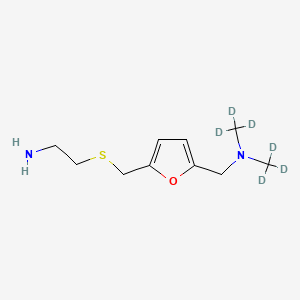
![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)
